4-Iodobenzo[b]thiophene-2-carbonitrile
Description
Significance of Heterocyclic Carbonitriles in Synthetic Chemistry and Material Science Contexts
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, form a vast and vital class of organic molecules. researchgate.net The incorporation of heteroatoms like sulfur, nitrogen, and oxygen imparts distinct physicochemical properties compared to their carbocyclic analogs. researchgate.net This diversity makes them central to numerous applications. In medicinal chemistry, heterocyclic scaffolds are integral to a majority of pharmaceuticals, contributing to a wide array of biological activities including antimicrobial and anticancer effects. nih.govmdpi.com
The carbonitrile (C≡N) group is a particularly valuable functional group in synthetic chemistry. Its strong electron-withdrawing nature significantly influences the reactivity of the heterocyclic ring to which it is attached. Furthermore, the nitrile group is a versatile synthetic handle, capable of being converted into various other functionalities such as amines, amides, carboxylic acids, and tetrazoles, thus providing a gateway to diverse chemical libraries.
In material science, heterocyclic compounds are crucial for the development of organic functional materials. researchgate.net The electronic properties of conjugated heterocyclic systems, such as thiophenes and their fused derivatives, allow them to be used in the creation of organic semiconductors, conducting polymers, and organic light-emitting diodes (OLEDs). researchgate.net The introduction of a carbonitrile group can modulate the electronic band gap and charge transport properties of these materials, enabling fine-tuning for specific electronic applications.
Overview of Iodinated Benzo[b]thiophene Derivatives as Synthetic Intermediates and Research Targets
Iodine-substituted aromatic compounds are highly prized synthetic intermediates due to the reactivity of the carbon-iodine bond. The iodine atom serves as an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, Heck, and Stille reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
Iodinated benzo[b]thiophene derivatives, therefore, are powerful building blocks for constructing more complex, functional molecules. researchgate.netnih.gov They provide a strategic anchor point for introducing new substituents onto the benzo[b]thiophene core. This capability is extensively exploited in both pharmaceutical and materials science research. In drug discovery, it allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR). researchgate.netnih.gov In materials science, it enables the synthesis of novel conjugated polymers and small molecules with tailored optoelectronic properties for devices like organic field-effect transistors (OFETs). researchgate.net The synthesis of these iodinated derivatives is often achieved through methods like electrophilic iodocyclization. researchgate.net
Rationale for Investigating 4-Iodobenzo[b]thiophene-2-carbonitrile as a Model Compound for Advanced Chemical Research
This compound is a bifunctional molecule that embodies the strategic advantages of both the carbonitrile and iodo-substituted moieties, making it an exemplary model compound for chemical research. Its structure is primed for sequential and regioselective functionalization. The iodine atom at the 4-position and the carbonitrile group at the 2-position offer two distinct reaction sites with orthogonal reactivity.
The primary rationale for its investigation lies in its utility as a versatile synthetic intermediate. The iodine at the C4-position is readily displaced via palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, alkynyl, or vinyl groups. nih.gov This was demonstrated in a key study aimed at developing potent and selective inhibitors of urokinase-type plasminogen activator (uPA), an enzyme implicated in cancer metastasis. researchgate.netnih.gov In this research, this compound was explicitly used as an intermediate in palladium-catalyzed vinyl stannane (B1208499) coupling reactions. researchgate.netnih.gov The resulting vinyl-substituted benzo[b]thiophene was then further elaborated to produce highly potent enzyme inhibitors. researchgate.netnih.gov
This specific application highlights the compound's value: it serves as a stable, reliable scaffold upon which molecular complexity can be built to achieve a targeted biological function. The presence of the electron-withdrawing nitrile group at the 2-position further modulates the electronic character of the ring system and provides a secondary site for future chemical transformations if desired. This strategic combination of functionalities makes this compound a valuable tool for medicinal chemists and synthetic chemists exploring the construction of novel, functional molecules.
Chemical Properties of this compound
| Property | Value |
| CAS Number | 154629-36-4 |
| Molecular Formula | C₉H₄INS |
| Molecular Weight | 285.11 g/mol |
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4INS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVICCCOSQWOXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(S2)C#N)C(=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4INS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Iodobenzo B Thiophene 2 Carbonitrile
Strategic Approaches to the Benzo[b]thiophene Core Construction
The formation of the benzo[b]thiophene scaffold is a cornerstone of this synthesis, and numerous methods have been developed to achieve this. These strategies often begin with appropriately substituted benzene (B151609) precursors.
Thiophene (B33073) annulation, or the building of a thiophene ring onto a pre-existing benzene ring, is a common and effective strategy. These reactions typically involve the cyclization of a precursor molecule containing both the aromatic ring and the necessary sulfur and carbon atoms for the thiophene moiety.
One prominent method involves the palladium-catalyzed Sonogashira type cross-coupling reaction between a 2-iodothiophenol (B3069315) and a terminal alkyne, such as phenylacetylene. rsc.org This approach leads to the formation of 2-substituted benzo[b]thiophenes in moderate to good yields. rsc.org Another powerful technique is the rhodium-catalyzed three-component coupling of arylboronic acids, alkynes, and elemental sulfur, which proceeds with high regioselectivity. researchgate.net
A transition-metal-free alternative involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) (K₂S). organic-chemistry.org This method proceeds via a direct SₙAr-type reaction, followed by cyclization and dehydrogenation. organic-chemistry.org Furthermore, aryne chemistry offers a one-step intermolecular synthesis of benzo[b]thiophenes from o-silylaryl triflates and alkynyl sulfides. rsc.orgnih.gov This reaction demonstrates good functional group tolerance, accommodating electron-donating and electron-withdrawing groups. nih.gov
Table 1: Examples of Thiophene Annulation Reactions for Benzo[b]thiophene Synthesis
| Starting Materials | Catalyst/Reagents | Product Type | Reference |
|---|---|---|---|
| 2-Iodothiophenol, Phenylacetylene | Pd(II) catalyst | 2-Substituted benzo[b]thiophene | rsc.org |
| Arylboronic acids, Alkynes, S₈ | Rhodium catalyst | 2,3-Disubstituted benzo[b]thiophene | researchgate.net |
| o-Halovinylbenzenes, K₂S | None (Metal-free) | 2-Substituted benzo[b]thiophene | organic-chemistry.org |
| o-Silylaryl triflates, Alkynyl sulfides | Cesium fluoride | 3-Substituted benzo[b]thiophene | rsc.orgnih.gov |
| 2-Fluorophenylacetylenes, Na₂S·9H₂O | Copper Iodide (CuI) | Substituted benzo[b]thiophene | beilstein-journals.org |
Electrophilic cyclization is a highly effective method for synthesizing benzo[b]thiophenes, particularly those substituted with a halogen. nih.gov This strategy typically involves the activation of a carbon-carbon triple bond in an alkyne precursor by an electrophile, which initiates a cyclization with a tethered nucleophile, such as a sulfur atom. nih.govnih.gov
A common precursor for this reaction is an o-(1-alkynyl)thioanisole derivative, which can be cyclized using various electrophiles. acs.org Reagents such as molecular iodine (I₂), iodine monochloride (ICl), N-bromosuccinimide (NBS), and bromine (Br₂) have been successfully employed to yield 2,3-disubstituted benzo[b]thiophenes. nih.govacs.org This method is valued for its simplicity and the ability to directly install a halogen at the 3-position of the benzo[b]thiophene ring. nih.gov
For instance, the reaction of 2-alkynylthioanisoles with I₂ or ICl leads to the formation of 3-iodobenzo[b]thiophenes. nih.gov The process is generally tolerant of various functional groups on the alkyne substituent. acs.org An iodine-mediated electrophilic cyclization has been developed as a one-pot, two-step reaction that proceeds under mild, ambient conditions to produce highly functionalized 2,3-disubstituted benzo[b]thiophenes in excellent yields. morressier.com
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.cabaranlab.org The strategy relies on a directing metalation group (DMG) present on the benzene ring, which coordinates to a strong organometallic base (typically an alkyllithium reagent) and directs deprotonation to the adjacent ortho position. uwindsor.cabaranlab.org
In the context of synthesizing precursors for 4-iodobenzo[b]thiophene (B8575114), a fluorine atom can serve as a directing group. The high reactivity of fluoro-substituted precursors in certain nucleophilic substitution reactions (reactivity order: F > Cl > Br > I) highlights the utility of fluorine in activating the ring. organic-chemistry.org A fluorine atom on the benzene ring can direct lithiation to an adjacent position, which can then be functionalized by quenching the resulting aryllithium species with an appropriate electrophile to build up the thiophene ring. While not a direct cyclization, DoM provides a route to precisely substituted precursors. For example, after a directed lithiation, reaction with elemental sulfur and a suitable carbon source can initiate the formation of the thiophene ring.
The application of microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgmanipal.edu The synthesis of the benzo[b]thiophene core is no exception.
A noteworthy example is the rapid synthesis of 3-aminobenzo[b]thiophenes from the reaction of 2-halobenzonitriles and methyl thioglycolate. rsc.orgstrath.ac.uk When conducted under microwave irradiation in DMSO at 130 °C, this reaction provides the desired products in high yields (58–96%) in a much shorter timeframe than traditional methods. rsc.orgstrath.ac.uk This particular reaction is highly relevant as it constructs a benzo[b]thiophene ring that already contains a nitrile group, a key feature of the target molecule, 4-iodobenzo[b]thiophene-2-carbonitrile. The resulting 3-amino-benzo[b]thiophene-2-carbonitrile could then be further modified to achieve the final product.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis
| Reaction | Method | Conditions | Yield | Reference |
|---|---|---|---|---|
| 2-Halobenzonitriles + Methyl thioglycolate | Microwave | 130 °C, DMSO | 58-96% | rsc.orgstrath.ac.uk |
| Various heterocycle syntheses | Conventional Heating | Varies | Generally lower | manipal.edu |
| Various heterocycle syntheses | Microwave | Varies | Generally higher | manipal.edu |
Introduction and Functionalization of the Iodide Moiety
Once the benzo[b]thiophene-2-carbonitrile (B1266706) core is established, the final step is the regioselective introduction of the iodine atom at the C4 position.
Direct iodination of an existing benzo[b]thiophene-2-carbonitrile ring is a straightforward approach to install the iodide. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the fused ring system and the nitrile substituent.
Molecular iodine (I₂) can be used as the iodinating agent, often in the presence of an oxidizing agent or a Lewis acid to generate a more potent electrophilic iodine species. researchgate.netnih.gov For instance, the iodination of some heterocyclic systems can be achieved by treatment with iodine and a suitable base or catalyst. nih.gov
A more powerful class of reagents for this purpose are hypervalent iodine(III) compounds. nih.gov Reagents such as phenyliodine(III) diacetate (PIDA) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) are highly effective for various oxidative transformations, including iodination. nih.govarkat-usa.org For example, substituted pyrazoles can be iodinated using a combination of iodine and (diacetoxyiodo)benzene (B116549) (DIB). arkat-usa.org A similar strategy could be applied to the benzo[b]thiophene-2-carbonitrile system. The choice of reagent and reaction conditions would be critical to direct the iodination to the desired C4 position, overcoming other potentially reactive sites on the heterocyclic ring. elsevierpure.com
Regioselective Halogenation Strategies
Direct electrophilic halogenation of the benzo[b]thiophene ring system typically results in substitution at the 3-position, which is the most electronically favored site for such reactions. researchgate.net Therefore, achieving iodination specifically at the 4-position necessitates alternative strategies that circumvent this inherent reactivity.
One effective method involves the construction of the benzo[b]thiophene ring from a pre-functionalized benzene derivative where the iodine atom is already in the desired position. A plausible synthetic route could start from an appropriately substituted o-halobenzaldehyde. For instance, a synthetic sequence analogous to the preparation of 4-bromobenzo[b]thiophene (B1340190) could be envisioned, starting from a 2-halo-6-iodobenzaldehyde derivative. google.com This precursor would then undergo reaction with a suitable sulfur-containing reagent to form the thiophene ring.
Another powerful strategy for regioselective functionalization is directed ortho-metalation. This involves the use of a directing group on the benzene ring to guide a metalating agent (typically an organolithium reagent) to the adjacent ortho position. Subsequent quenching of the resulting organometallic species with an electrophilic iodine source, such as molecular iodine (I₂), would install the iodine atom at the desired 4-position. While specific examples for the 4-iodination of a pre-formed benzo[b]thiophene-2-carbonitrile are not prevalent in the literature, this approach is a well-established method for the regioselective functionalization of aromatic and heterocyclic systems. researchgate.net
Furthermore, electrophilic cyclization reactions of appropriately substituted precursors can also be employed to generate regioselectively halogenated benzo[b]thiophenes. nih.govnih.gov For example, the cyclization of a 2-alkynylthioanisole derivative bearing a substituent that directs iodination could potentially lead to the formation of a 4-iodobenzo[b]thiophene. nih.gov
Synthesis of the Carbonitrile Functionality
A common and effective method for introducing a nitrile group onto an aromatic or heteroaromatic ring is through the displacement of a halogen atom. If a 2-halo-4-iodobenzo[b]thiophene is available, a palladium-catalyzed cyanation reaction can be employed. researchgate.netorganic-chemistry.org This reaction typically involves a palladium catalyst, a cyanide source such as zinc cyanide or potassium cyanide, and a suitable ligand.
Table 1: Representative Conditions for Palladium-Catalyzed Cyanation
| Entry | Substrate | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Bromobenzo[b]thiophene | Pd(PPh₃)₄ | Zn(CN)₂ | DMF | 80 | High |
| 2 | 2-Iodobenzo[b]thiophene | Pd₂(dba)₃ / dppf | KCN | Toluene | 100 | Good |
Note: This table presents generalized conditions based on literature for similar substrates and is for illustrative purposes.
Another classical approach is the Sandmeyer reaction, which involves the diazotization of an amino group followed by treatment with a copper(I) cyanide salt. researchgate.netorganic-chemistry.orgnih.gov This would necessitate the synthesis of a 4-iodo-2-aminobenzo[b]thiophene precursor. The amino group can be introduced through various methods, such as the reduction of a corresponding nitro compound. The Sandmeyer reaction is a robust method for introducing a nitrile group, particularly when other functional groups on the ring might be sensitive to the conditions of palladium-catalyzed reactions. researchgate.netyoutube.com
An alternative route to the carbonitrile functionality is through the dehydration of a primary amide or an aldoxime. rsc.orgorganic-chemistry.orgyoutube.com This approach first requires the synthesis of either 4-iodobenzo[b]thiophene-2-carboxamide or 4-iodobenzo[b]thiophene-2-carbaldehyde oxime.
The 2-carboxamide (B11827560) can be prepared from the corresponding 2-carboxylic acid, which in turn can be synthesized by various methods, such as the hydrolysis of a 2-ester or by direct carboxylation of a 2-lithiated benzo[b]thiophene intermediate. The conversion of the carboxylic acid to the primary amide can be achieved by first converting it to an acid chloride followed by reaction with ammonia (B1221849), or through direct coupling with ammonia using a suitable coupling agent. mdpi.com Once the 4-iodobenzo[b]thiophene-2-carboxamide is obtained, it can be dehydrated to the nitrile using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). rsc.orgresearchgate.net
Table 2: Common Reagents for Dehydration of Primary Amides to Nitriles
| Dehydrating Agent | Typical Conditions |
| Thionyl Chloride (SOCl₂) | Reflux in an inert solvent |
| Phosphorus Pentoxide (P₂O₅) | Heating, often neat or in a high-boiling solvent |
| Trifluoroacetic Anhydride (TFAA) | With a base like pyridine (B92270) or triethylamine (B128534) at low temperature |
| Oxalyl Chloride / Et₃N / cat. Ph₃PO | Mild conditions, often at room temperature |
Note: This table provides a general overview of common dehydrating agents and their typical application conditions.
Similarly, if 4-iodobenzo[b]thiophene-2-carbaldehyde can be synthesized, it can be converted to the corresponding aldoxime by reaction with hydroxylamine. Subsequent dehydration of the aldoxime, often with reagents like acetic anhydride or various other dehydrating systems, will yield the desired 2-carbonitrile. organic-chemistry.org
Optimization of Reaction Conditions and Yields in Academic Synthesis
The optimization of reaction conditions is a critical aspect of academic synthesis to maximize the yield and purity of the target compound, this compound. The specific parameters to be optimized will depend on the chosen synthetic route.
For instance, in a palladium-catalyzed cyanation reaction, key variables include the choice of the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), the ligand (e.g., dppf, Xantphos), the cyanide source (e.g., Zn(CN)₂, KCN), the solvent (e.g., DMF, DMA, toluene), and the reaction temperature. Screening different combinations of these parameters is often necessary to identify the optimal conditions for a specific substrate.
In the case of a Sandmeyer reaction, the temperature of the diazotization step and the subsequent cyanation step are crucial for obtaining a good yield and minimizing side reactions. The choice of acid for the diazotization (e.g., HCl, H₂SO₄) can also influence the outcome.
For dehydration reactions, the choice of dehydrating agent and the reaction temperature are the primary variables. Milder dehydrating agents and lower temperatures may be necessary if other functional groups in the molecule are sensitive to harsh conditions. The stoichiometry of the dehydrating agent is also an important factor to control to avoid side reactions.
Reactivity and Transformational Chemistry of 4 Iodobenzo B Thiophene 2 Carbonitrile
Chemical Transformations at the Aryl Iodide Moiety
The carbon-iodine bond in 4-Iodobenzo[b]thiophene-2-carbonitrile is the primary site of its reactivity in cross-coupling reactions, serving as a versatile handle for the introduction of diverse functional groups.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium catalysis has revolutionized the formation of carbon-carbon bonds, and this compound is a competent substrate for several of these powerful transformations.
The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron compound, is a widely used method for the synthesis of biaryl systems. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established. The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) or catalysts derived from Palladium(II) acetate, in the presence of a base and a suitable solvent. The choice of ligand is often critical for achieving high efficiency.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Data not available |
| This compound | Heteroarylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Data not available |
The Heck reaction provides a means to form substituted alkenes through the palladium-catalyzed coupling of a halide with an alkene. Research has demonstrated the successful application of Heck-type reactions with derivatives of this compound in the synthesis of urokinase inhibitors. Specifically, the coupling of a vinyl stannane (B1208499) reagent with the related methyl 4-iodobenzo[b]thiophene-2-carboxylate has been reported, which, after further transformations, yields the target inhibitor. This indicates the feasibility of such C-C bond formations at the 4-position of the benzo[b]thiophene core.
Table 2: Example of a Heck-Type (Stille) Coupling for the Synthesis of a Urokinase Inhibitor Precursor
| Aryl Iodide Derivative | Coupling Partner | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Methyl 4-iodobenzo[b]thiophene-2-carboxylate | (E)-1,2-Bis(tributylstannyl)ethylene | Pd(PPh₃)₄ | Toluene | Methyl 4-((E)-2-(tributylstannyl)vinyl)benzo[b]thiophene-2-carboxylate | 75 |
This reaction, while a Stille coupling, demonstrates the principle of vinyl group introduction at the 4-position, which is analogous to the Heck reaction.
The Sonogashira coupling is a powerful method for the formation of C-C bonds between aryl halides and terminal alkynes, leading to the synthesis of substituted alkynes. This reaction has been explicitly used in the functionalization of this compound. In the synthesis of urokinase inhibitors, this compound was coupled with a terminal alkyne under palladium catalysis to furnish the corresponding 4-alkynylbenzo[b]thiophene-2-carbonitrile derivative.
Table 3: Sonogashira Coupling of this compound
| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |
|---|
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction is crucial for the synthesis of a vast number of pharmaceuticals and functional materials. While specific examples of Buchwald-Hartwig amination with this compound are not explicitly detailed in the available search results, the general applicability of this reaction to aryl iodides is well-established. The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and often tailored to the specific amine and aryl halide substrates.
Table 4: Generalized Conditions for Buchwald-Hartwig Amination of Aryl Iodides
| Aryl Iodide | Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Data not available |
| This compound | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | Data not available |
Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type)
Copper-mediated cross-coupling reactions, such as the Ullmann condensation, provide a classical yet effective method for the formation of carbon-heteroatom bonds. These reactions are particularly useful for forming C-O and C-N bonds. Although palladium-catalyzed methods are often preferred due to milder reaction conditions, Ullmann-type reactions remain relevant, especially for certain substrates. There are no specific examples of Ullmann-type reactions with this compound in the provided search results. Generally, these reactions involve heating the aryl iodide with a nucleophile in the presence of a copper catalyst, often with a ligand and a base in a polar aprotic solvent.
Table 5: Generalized Conditions for Ullmann-type Coupling of Aryl Iodides
| Aryl Iodide | Nucleophile | Copper Source | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|---|
| This compound | Phenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | Data not available |
| This compound | Amine | Cu₂O | N,N-Dimethylglycine | K₃PO₄ | DMSO | Data not available |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The carbon-iodine bond at the 4-position of the benzo[b]thiophene core is a prime site for the generation of highly reactive organometallic species. These reagents are powerful nucleophiles and are fundamental in the formation of new carbon-carbon and carbon-heteroatom bonds.
Grignard Reagents: Aryl halides, including aryl iodides, readily react with magnesium metal to form organomagnesium halides, commonly known as Grignard reagents. sigmaaldrich.comlibretexts.org The reaction involves the oxidative insertion of magnesium into the carbon-iodine bond. For this compound, this transformation would yield the corresponding Grignard reagent, 4-(magnesioiodo)benzo[b]thiophene-2-carbonitrile. This reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly sensitive to protic solvents like water. libretexts.orglibretexts.org
Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting the aryl iodide with an alkyllithium reagent (e.g., n-butyllithium) through a metal-halogen exchange or by direct reaction with lithium metal. libretexts.orgyoutube.com The metal-halogen exchange is often very fast, even at low temperatures. The resulting 4-lithiated benzo[b]thiophene-2-carbonitrile (B1266706) is a potent nucleophile and a strong base, useful for a variety of subsequent reactions. youtube.comyoutube.com
The formation of these organometallic reagents is a critical step for further functionalization of the benzo[b]thiophene scaffold.
Table 1: Formation of Organometallic Reagents
| Reagent Type | Typical Reactants | Product | Solvent |
|---|---|---|---|
| Grignard | Magnesium (Mg) | 4-(Magnesioiodo)benzo[b]thiophene-2-carbonitrile | Diethyl ether or THF |
Nucleophilic Aromatic Substitution (SNAr) on the Iodinated Benzo[b]thiophene System
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.org In this compound, the carbonitrile (-CN) group acts as a moderate electron-withdrawing group, activating the ring system towards nucleophilic attack.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. libretexts.org A nucleophile attacks the carbon atom bearing the leaving group (iodide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily broken in this step. In the second step, the leaving group (iodide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org
The rate of SNAr reactions is highly dependent on the strength of the nucleophile and the nature and position of the electron-withdrawing groups on the aromatic ring. libretexts.orgyoutube.com For the substitution to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this compound, the cyano group is not in a classic ortho or para position relative to the iodo group in a simple benzene (B151609) system, but its electronic influence extends through the fused ring system, potentially facilitating substitution under forcing conditions or with very strong nucleophiles. Studies on substituted thiophenes have shown that they readily undergo SNAr reactions. nih.gov
Table 2: Nucleophilic Aromatic Substitution (SNAr)
| Reaction Step | Description | Intermediate/Product |
|---|---|---|
| Step 1: Addition | A nucleophile (Nu-) attacks the carbon bearing the iodine atom. | Meisenheimer-type complex (anionic intermediate) |
| Step 2: Elimination | The iodide ion (I-) is eliminated, restoring aromaticity. | 4-Substituted-benzo[b]thiophene-2-carbonitrile |
Chemical Transformations of the Carbonitrile Group
The carbonitrile group (-C≡N) is a versatile functional group that can undergo a wide array of chemical transformations, providing access to various other functionalities such as carboxylic acids, esters, aldehydes, and amines.
Hydrolysis to Carboxylic Acids and Esters
Nitriles can be hydrolyzed to carboxylic acids under either acidic or alkaline conditions. libretexts.orgbyjus.com This process typically occurs by heating the nitrile with an aqueous solution of an acid or a base. libretexts.orgchemistrysteps.com
Acid Hydrolysis: Heating this compound with a dilute acid like hydrochloric acid (HCl) would first produce an intermediate amide (4-Iodobenzo[b]thiophene-2-carboxamide), which is then further hydrolyzed to the corresponding carboxylic acid, 4-Iodobenzo[b]thiophene-2-carboxylic acid, and an ammonium (B1175870) salt. libretexts.orgyoutube.com
Alkaline Hydrolysis: Refluxing the nitrile with an alkali solution, such as sodium hydroxide (B78521) (NaOH), initially forms a carboxylate salt (sodium 4-iodobenzo[b]thiophene-2-carboxylate) and ammonia (B1221849) gas. libretexts.orgchemistrysteps.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid. libretexts.org
The resulting 4-Iodobenzo[b]thiophene-2-carboxylic acid bldpharm.com can then be converted to its corresponding esters through standard esterification methods, such as the Fischer esterification, by reacting it with an alcohol in the presence of an acid catalyst.
Reduction to Aldehydes and Amines
The carbonitrile group can be reduced to either an aldehyde or a primary amine, depending on the reducing agent and reaction conditions used. wikipedia.org
Reduction to Aldehydes: A partial reduction of the nitrile to an aldehyde can be achieved using milder reducing agents. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation. youtube.comchemistrysteps.comyoutube.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The reaction proceeds via an imine intermediate which is hydrolyzed during aqueous workup to yield 4-Iodobenzo[b]thiophene-2-carbaldehyde. chemistrysteps.com
Reduction to Amines: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), will fully reduce the nitrile to a primary amine. chemistrysteps.comchemguide.co.uk The reaction involves the addition of two equivalents of hydride to the carbon-nitrogen triple bond, followed by an acidic or aqueous workup to give (4-Iodobenzo[b]thiophen-2-yl)methanamine. chemistrysteps.com Catalytic hydrogenation using hydrogen gas (H₂) over a metal catalyst like Raney nickel, platinum, or palladium is another effective method for reducing nitriles to primary amines. wikipedia.orgchemguide.co.uk
Table 3: Reduction of the Carbonitrile Group
| Desired Product | Reagent(s) | Resulting Compound |
|---|---|---|
| Aldehyde | 1. DIBAL-H2. H₂O | 4-Iodobenzo[b]thiophene-2-carbaldehyde |
| Primary Amine | 1. LiAlH₄2. H₂O | (4-Iodobenzo[b]thiophen-2-yl)methanamine |
Nucleophilic Additions
The carbon atom of the nitrile group is electrophilic due to the polarization of the carbon-nitrogen triple bond. This makes it susceptible to attack by various nucleophiles. youtube.com The addition of a nucleophile to the nitrile carbon forms an intermediate imine anion. This initial addition is the first step in many nitrile transformations, including hydrolysis and reduction as described above. masterorganicchemistry.com Grignard reagents and organolithium reagents can also add to the nitrile group to form ketones after hydrolysis of the intermediate imine. For example, the addition of a Grignard reagent (R-MgX) to this compound would, after acidic workup, yield a ketone (4-Iodobenzo[b]thiophen-2-yl)(R)ketone.
Cycloaddition Reactions (e.g., [2+3] cycloadditions to form tetrazoles)
Nitriles are known to participate in cycloaddition reactions. A particularly important transformation is the [2+3] cycloaddition with azides to form tetrazole rings. nih.govresearchgate.net Tetrazoles are five-membered aromatic heterocycles containing four nitrogen atoms and are considered bioisosteres of carboxylic acids in medicinal chemistry. researchgate.net
The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a Lewis acid or an ammonium salt like ammonium chloride, leads to the formation of 5-(4-Iodobenzo[b]thiophen-2-yl)-1H-tetrazole. nih.govyoutube.com This reaction is a powerful method for introducing a tetrazole moiety, which can significantly alter the physicochemical and biological properties of the parent molecule. researchgate.net The reaction is driven by the formation of the stable aromatic tetrazole ring. youtube.com
Reactivity of the Benzo[b]thiophene Heterocyclic System
The benzo[b]thiophene system is an aromatic heterocycle, and its reactivity is a composite of the characteristics of its benzene and thiophene (B33073) rings. Generally, the thiophene ring is more electron-rich than the benzene ring, making it more susceptible to electrophilic attack. However, the substituents on the ring system can significantly modulate this inherent reactivity.
Electrophilic Aromatic Substitution (EAS) on the Thiophene Ring
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic compounds. In the case of benzo[b]thiophenes, the thiophene ring is the preferred site for this reaction. The position of substitution is directed by the existing substituents. For this compound, the 2-position is occupied by a cyano group, which is a meta-directing deactivator. The 4-position has an iodo group, which is an ortho-, para-directing deactivator.
Given that the 2-position is blocked, electrophilic attack is anticipated to occur at the 3-position of the thiophene ring. The electron-withdrawing nature of the cyano group at the 2-position deactivates the thiophene ring towards electrophilic attack, making harsher reaction conditions potentially necessary compared to unsubstituted benzo[b]thiophene. The iodo group at the 4-position, while deactivating, would direct incoming electrophiles to the 3-position (ortho to the sulfur and meta to the iodine) and the 5-position. However, the 3-position on the thiophene ring is generally more reactive.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Electrophilic Reagent | Expected Major Product | Rationale |
| HNO₃/H₂SO₄ | 4-Iodo-3-nitrobenzo[b]thiophene-2-carbonitrile | The 3-position is the most activated position on the thiophene ring for EAS. |
| Br₂/FeBr₃ | 3-Bromo-4-iodobenzo[b]thiophene-2-carbonitrile | Halogenation is expected to occur preferentially at the electron-rich 3-position. |
| Ac₂O/SnCl₄ | 3-Acetyl-4-iodobenzo[b]thiophene-2-carbonitrile | Friedel-Crafts acylation is anticipated to proceed at the 3-position. |
This table is predictive and based on established principles of electrophilic aromatic substitution on substituted benzo[b]thiophenes.
Directed Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). However, in the case of this compound, the reaction with strong organolithium bases like n-butyllithium is expected to be dominated by lithium-iodine exchange at the 4-position rather than C-H deprotonation. researchgate.netunipa.it This is because the rate of lithium-halogen exchange with aryl iodides is significantly faster than directed ortho-lithiation. researchgate.net
The resulting 4-lithiobenzo[b]thiophene-2-carbonitrile intermediate is a versatile nucleophile that can be quenched with a variety of electrophiles to introduce new functional groups at the 4-position. The cyano group at the 2-position is generally stable under these conditions. researchgate.net
Table 2: Potential Functionalization via Lithium-Iodine Exchange and Electrophilic Quenching
| Electrophile | Product |
| DMF (N,N-Dimethylformamide) | 4-Formylbenzo[b]thiophene-2-carbonitrile |
| CO₂ | 2-Cyanobenzo[b]thiophene-4-carboxylic acid |
| B(OMe)₃ then H₃O⁺ | (2-Cyanobenzo[b]thiophen-4-yl)boronic acid |
| CH₃I | 4-Methylbenzo[b]thiophene-2-carbonitrile |
This table illustrates the potential synthetic utility of the aryllithium intermediate formed via lithium-iodine exchange.
Multi-site Selectivity in Functionalization Reactions
The presence of multiple reactive sites in this compound leads to the challenge and opportunity of multi-site selectivity. The molecule possesses several potential sites for functionalization:
The 3-position: Susceptible to electrophilic attack.
The 4-position: The C-I bond is a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and lithium-iodine exchange. nih.gov
The cyano group at the 2-position: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
The benzene ring (positions 5, 6, and 7): Generally less reactive towards electrophiles than the thiophene ring, but can be functionalized under specific conditions, often requiring harsh reagents or prior installation of a directing group. nih.gov
The choice of reagents and reaction conditions will determine which site is functionalized. For instance, palladium-catalyzed cross-coupling reactions will selectively occur at the C-I bond, leaving the rest of the molecule intact. In contrast, strong acidic conditions might lead to the hydrolysis of the nitrile group. This multi-site reactivity makes this compound a potentially versatile building block for the synthesis of more complex, polysubstituted benzo[b]thiophenes.
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation and Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Proton, Carbon, and Heteroatom Nuclei
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.
For 4-Iodobenzo[b]thiophene-2-carbonitrile, ¹H NMR spectroscopy would be utilized to identify the chemical environment of the protons on the aromatic ring. The benzo[b]thiophene ring system has four protons. The introduction of the iodo and carbonitrile substituents at the 4- and 2-positions, respectively, simplifies the spectrum, leaving distinct signals for the protons at positions 3, 5, 6, and 7. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), in Hertz (Hz), would reveal the connectivity of these protons. For instance, the proton at position 3 would likely appear as a singlet, while the protons on the benzene (B151609) ring (positions 5, 6, and 7) would exhibit a more complex splitting pattern, predictable by their ortho, meta, and para relationships.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would be expected to show nine signals corresponding to the nine carbon atoms in the benzo[b]thiophene core, plus the carbon of the nitrile group. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. The carbon atom of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles (typically 110-125 ppm). The carbon atom bonded to the iodine (C4) would also have a characteristic shift, influenced by the heavy atom effect of iodine.
Further structural confirmation could be achieved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates directly bonded proton and carbon atoms.
Interactive Data Table: Predicted NMR Data While specific experimental data is not available, the following table provides a hypothetical representation of expected NMR data based on analogous structures.
| Analysis | Predicted Chemical Shift (ppm) | Notes |
| ¹H NMR | 7.0 - 8.5 | Aromatic protons, with specific multiplets for H-3, H-5, H-6, and H-7. |
| ¹³C NMR | 90 - 150 | Aromatic and heterocyclic carbons. |
| ¹³C NMR | 110 - 125 | Carbonyl carbon (C≡N). |
High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a chemical formula of C₉H₄INS, HRMS would be able to measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically to four or five decimal places).
This high precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. The experimentally determined exact mass would be compared to the calculated theoretical mass for C₉H₄INS, providing strong evidence for the compound's identity. The isotopic pattern observed in the mass spectrum, particularly the characteristic signature of the iodine atom, would further corroborate the presence of this element in the molecule.
Interactive Data Table: HRMS Data
| Parameter | Value |
| Molecular Formula | C₉H₄INS |
| Calculated Exact Mass | 284.9159 |
| Method | Electrospray Ionization (ESI) or Electron Ionization (EI) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of chemical bonds.
In the IR spectrum of this compound, the most characteristic absorption band would be that of the nitrile (C≡N) stretching vibration. This typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. The presence of this band is a strong indicator of the nitrile functional group.
Other significant absorptions would include those corresponding to the aromatic C-H stretching vibrations, which are expected to appear above 3000 cm⁻¹, and the C=C stretching vibrations of the aromatic rings, typically found in the 1600-1450 cm⁻¹ region. The C-S stretching vibration of the thiophene (B33073) ring may also be observable, though it can be weaker and appear in the fingerprint region (below 1500 cm⁻¹), which contains a complex pattern of absorptions unique to the molecule as a whole.
Interactive Data Table: Characteristic IR Absorptions
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Nitrile (C≡N) Stretch | 2260 - 2220 | Sharp, Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-I Stretch | 600 - 500 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be determined.
The resulting crystal structure would confirm the planarity of the benzo[b]thiophene ring system and provide the exact spatial relationship between the iodine atom and the carbonitrile group. Furthermore, analysis of the crystal packing would reveal any intermolecular interactions, such as π-π stacking or halogen bonding, which are important for understanding the solid-state properties of the material. While no published crystal structure for this compound is currently available, related structures, such as those of some thienopyridines, have been characterized by this method.
Advanced Academic Research Applications and Methodological Contributions of 4 Iodobenzo B Thiophene 2 Carbonitrile
Role as a Key Intermediate in Complex Organic Synthesis
The strategic placement of reactive functional groups on the stable benzo[b]thiophene core renders 4-iodobenzo[b]thiophene-2-carbonitrile a highly effective intermediate for constructing intricate molecular architectures.
Preparation of Polycyclic Heteroaromatic Systems
The synthesis of polycyclic heteroaromatic systems (PHAs), which are vital for optoelectronic applications, often relies on modular building blocks. researchgate.net this compound serves as an exemplary scaffold for such constructions. The carbon-iodine bond is a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the facile introduction of aryl, alkynyl, or vinyl substituents at the C4-position. chemicalpapers.com
Once this extension of the π-system is achieved, the nitrile group at the C2-position can participate in subsequent cyclization reactions. For instance, it can act as a dienophile or a precursor to other reactive groups in intramolecular [4+2] cycloadditions to form new fused rings. mit.edu This sequential functionalization strategy enables the programmed construction of complex, multi-ring systems that would be challenging to assemble otherwise. Electrochemical methods have also been developed for [4+2] benzannulation reactions, providing a green and economical route to polycyclic compounds from appropriate precursors. rsc.org
Table 1: Potential Reactions for Polycyclic System Synthesis from this compound This table illustrates hypothetical but chemically sound transformations based on established methodologies.
| Reaction Type | Position of Initial Reaction | Reagent/Catalyst Example | Position of Second Reaction | Reaction Type for Cyclization | Resulting Structure Type |
|---|---|---|---|---|---|
| Sonogashira Coupling | C4-Iodo | Terminal Alkyne, Pd/Cu catalyst | C2-Nitrile | Intramolecular Cycloaddition | Extended, fused heteroaromatic |
| Suzuki Coupling | C4-Iodo | Arylboronic Acid, Pd catalyst | C2-Nitrile | Friedel-Crafts type acylation | Naphtho-fused thiophene (B33073) derivative |
| Heck Coupling | C4-Iodo | Alkene, Pd catalyst | C2-Nitrile | Radical Cyclization | Polycyclic system with alkyl bridge |
Scaffold for Diversity-Oriented Synthesis (DOS) in Chemical Library Generation
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules for screening in drug discovery and chemical biology. An effective DOS strategy often employs a central scaffold that allows for the introduction of complexity and diversity in a controlled, modular fashion. nih.gov this compound is an ideal scaffold for this purpose due to its two chemically distinct and orthogonally reactive sites.
The C4-iodo group can be functionalized through a wide array of metal-catalyzed cross-coupling reactions, introducing a first point of diversity. Subsequently, the C2-nitrile group offers a second, independent site for chemical modification. The nitrile can be:
Hydrolyzed to a carboxylic acid or amide.
Reduced to a primary amine.
Reacted with organometallic reagents to form ketones.
Utilized in cycloaddition reactions to form heterocyclic rings like tetrazoles.
This two-pronged approach allows for the rapid generation of a large library of analogues from a single, common intermediate, where each molecule shares the core benzo[b]thiophene structure but differs in the substituents at the C2 and C4 positions. nih.gov
Contributions to Methodological Development in Organic Synthesis
The unique reactivity of the iodobenzothiophene framework has been instrumental in the development and optimization of new synthetic methods. Research has focused on using this and related structures to establish more sustainable and efficient reaction protocols.
For example, studies have successfully utilized 3-iodobenzothiophenes, close structural relatives of the title compound, to develop and showcase novel Sonogashira and Suzuki cross-coupling reactions performed in Deep Eutectic Solvents (DES) like choline (B1196258) chloride/urea. unipa.itresearchgate.net These solvent systems are more environmentally benign alternatives to traditional volatile organic compounds (VOCs). The research demonstrated that the DES-catalyst system could be recycled multiple times without a significant loss in product yield, highlighting the practical utility of the method. unipa.itresearchgate.net
Furthermore, efficient, room-temperature methods for the synthesis of the 3-iodobenzo[b]thiophene (B1338381) core itself have been developed through an iodocyclization/etherification sequence. uwf.edu This work, which uses iodine as a cyclizing agent and catalyst, avoids the harsh conditions often required for constructing the benzo[b]thiophene ring, representing a significant methodological advancement in heterocyclic chemistry. uwf.edu
Table 2: Summary of Methodological Developments Using Iodobenzothiophene Scaffolds
| Method Developed | Substrate Type | Key Innovation | Solvent | Catalyst System | Representative Yields | Source |
|---|---|---|---|---|---|---|
| Sonogashira Coupling | 3-Iodobenzothiophenes | Use of recyclable solvent | Choline Chloride/Glycerol (DES) | PdCl₂(PPh₃)₂, CuI | 74-87% | unipa.it |
| Suzuki Coupling | 3-Iodobenzothiophenes | Recyclable catalyst-solvent system | Choline Chloride/Glycerol (DES) | PdCl₂(PPh₃)₂ | 85-94% | unipa.it |
| Iodocyclization | 2-Methylthiophenylacetylenes | Formation of iodobenzothiophenes in DES | Choline Chloride/Urea (DES) | I₂, KI | 68-89% | unipa.itresearchgate.net |
| Iodocyclization/Etherification | o-Alkynylthioanisoles | Room-temperature, multicomponent reaction | Dichloromethane | Iodine (I₂) | Not specified | uwf.edu |
Investigation as a Component in Advanced Materials Research
The rigid, planar, and electron-rich nature of the benzo[b]thiophene system makes it an attractive building block for advanced functional materials.
Building Block for Covalent Organic Frameworks (COFs) for Adsorption Studies
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with high surface areas and tunable functionality. mdpi.com Thiophene-based building blocks are of particular interest for constructing COFs designed for specific applications, such as the capture of pollutants like iodine from nuclear waste. rsc.orgccspublishing.org.cn
Researchers have synthesized thiophene-containing COFs that exhibit exceptional performance in iodine adsorption. rsc.org For example, a COF created from thieno[3,2-b]thiophene-2,5-dicarbaldehyde (B1297048) demonstrated a high specific surface area of 1305.3 m²/g and an outstanding iodine vapor uptake capacity of 5.97 g/g. ccspublishing.org.cn The high adsorption capacity is attributed to both the porous structure and the presence of sulfur and nitrogen atoms within the framework, which act as active sites for iodine binding. rsc.org
While this compound has not been directly reported as a monomer in this context, its structure is highly amenable to it. It could be chemically modified—for example, by converting the iodo group to a boronic acid or an aldehyde—to serve as a tritopic or ditopic linker in COF synthesis. The nitrile group could either be trimerized to form covalent triazine frameworks or remain as a polar functional group within the COF pores, potentially enhancing selective adsorption.
Table 3: Properties of Thiophene-Based Covalent Organic Frameworks for Adsorption
| COF Name | Monomers | Surface Area (m²/g) | Iodine Uptake (g/g) | Key Feature | Source |
|---|---|---|---|---|---|
| TAB-COF | Thiophene-2,5-dicarbaldehyde, Tris(4-aminophenyl)amine | 1378 | 2.81 | Rich in N and S active sites | rsc.org |
| PB-TT COF | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde, Tri(4-aminophenyl)benzene | 1305.3 | 5.97 | Ultra-high iodine uptake | ccspublishing.org.cn |
| PA-TT COF | Thieno[3,2-b]thiophene-2,5-dicarbaldehyde, Tris(4-aminophenyl)amine | 48.6 | Not specified | Low surface area but high density of binding sites | ccspublishing.org.cn |
| T-COF 4 | Thieno[3,2-b]thiophene-2,5-diboronic acid, HHTP | Not specified | Not specified | One of the first thiophene-based COFs | nih.gov |
Precursor for Organic Electronic Materials Research
Fused thiophene derivatives, including the benzo[b]thiophene core, are foundational components in the field of organic electronics. Their structural rigidity, extended π-conjugation, and tendency to form ordered solid-state packing structures facilitate efficient charge transport. ossila.comnih.gov These properties are essential for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). ossila.com
This compound is a valuable precursor for creating larger, high-performance organic electronic materials. The iodo group allows for π-system extension through cross-coupling reactions, while the strongly electron-withdrawing nitrile group provides a means to tune the material's frontier molecular orbital energies (i.e., HOMO and LUMO levels) and, consequently, its band gap and charge injection properties. ossila.com
Theoretical studies on related researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (B83047) derivatives have shown that these systems can exhibit exceptionally high charge mobilities, with calculated values reaching as high as 16.4 cm² V⁻¹ s⁻¹. rsc.org This excellent performance is attributed to the extremely large electronic couplings between adjacent molecules in the crystal lattice, a direct result of the fused thiophene core structure. rsc.org By using this compound as a starting point, researchers can design and synthesize novel materials that leverage these intrinsic properties for next-generation electronic devices.
Chemical Probe Development for Mechanistic Research (focus on chemical tool aspect)
The strategic design and application of chemical probes are fundamental to elucidating complex biological pathways and identifying novel therapeutic targets. A well-designed chemical probe is a small molecule that interacts with a specific protein or target, allowing for the interrogation of its function in a biological system. The benzo[b]thiophene scaffold is a recognized privileged structure in medicinal chemistry, with numerous derivatives showing a wide array of biological activities. mdpi.com Within this class, "this compound" presents structural features that suggest its potential as a versatile chemical tool for mechanistic research, although specific published applications are not yet prominent.
The utility of a compound as a chemical probe is dictated by its structural components. The "this compound" molecule possesses two key functional groups that are highly valuable in the context of chemical probe development: an iodo group and a nitrile group. The iodine atom at the 4-position can serve as a handle for various chemical modifications and as a reactive center for certain types of interactions. The nitrile group at the 2-position is a versatile functional group that can participate in various chemical transformations and interactions.
While direct research on "this compound" as a chemical probe is limited, the broader class of benzo[b]thiophene derivatives has been explored for the development of bioactive agents. For instance, various substituted benzo[b]thiophenes have been synthesized and evaluated for their potential as inhibitors of enzymes such as cholinesterases and as antimicrobial agents. nih.govnih.gov A related compound, 4-Iodobenzo[b]thiophene-2-carboxamidine, has been identified as an inhibitor of prothrombin and urokinase-type plasminogen activator, highlighting the potential of the 4-iodobenzo[b]thiophene (B8575114) scaffold to interact with specific biological targets. drugbank.com
The development of chemical probes often involves the synthesis of a library of related compounds to establish structure-activity relationships (SAR). The synthesis of various benzo[b]thiophene derivatives is well-documented, employing methods such as electrophilic cyclization and coupling reactions. mdpi.comncats.io These synthetic strategies could be readily adapted to produce derivatives of "this compound" with modified properties for use in mechanistic studies.
The table below outlines the key structural features of "this compound" and their potential applications in the development of chemical probes.
| Structural Feature | Position | Potential Application in Chemical Probe Development |
| Iodo Group | 4 | - Site for Cross-Coupling Reactions: The carbon-iodine bond can be readily utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce a variety of functional groups. This allows for the attachment of reporter tags (e.g., fluorophores, biotin) or photoreactive groups for target identification studies. - Halogen Bonding: The iodine atom can participate in halogen bonding interactions with protein targets, which can contribute to binding affinity and selectivity. - Radio-labeling: The iodine can be replaced with a radioactive isotope (e.g., ¹²⁵I) for use in radioligand binding assays to quantify target engagement. |
| Nitrile Group | 2 | - Bioisosteric Replacement: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl or a carboxylate, which can be important for mimicking natural ligands or interacting with specific residues in a binding pocket. - Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, contributing to the binding interactions with a target protein. - Covalent Warhead Precursor: The nitrile group can be chemically transformed into a reactive "warhead" that can form a covalent bond with a nearby nucleophilic residue (e.g., cysteine, lysine) in a protein's active site. This is a key feature for developing covalent inhibitors used in target identification and validation. |
| Benzo[b]thiophene Core | - | - Scaffold for Library Synthesis: The rigid, planar structure of the benzo[b]thiophene core provides a well-defined scaffold for the systematic variation of substituents at different positions to explore the chemical space around a biological target. - Modulation of Physicochemical Properties: The core structure contributes to the overall lipophilicity and aromatic character of the molecule, which can be fine-tuned through substitution to optimize properties such as cell permeability and metabolic stability. |
The potential of "this compound" as a chemical probe is further underscored by the general strategies employed in mechanistic research. For example, in fragment-based screening, small, low-complexity molecules are screened for weak binding to a target protein. The benzo[b]thiophene core is a suitable fragment, and the iodo and nitrile groups of "this compound" provide vectors for fragment evolution into more potent and selective ligands.
Q & A
Q. What are the common synthetic routes for preparing 4-Iodobenzo[b]thiophene-2-carbonitrile?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. Key steps include:
- Cyclization of thiophene precursors : Reacting iodinated benzothiophene derivatives with nitrile-containing reagents under reflux conditions (e.g., using acetonitrile or KCN in polar solvents like DMF) .
- Electrophilic iodination : Direct iodination of benzo[b]thiophene-2-carbonitrile derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .
- Microwave-assisted synthesis : Enhanced reaction efficiency via microwave irradiation, reducing reaction times from hours to minutes while maintaining yields >90% .
Q. Critical Considerations :
- Purity assessment via TLC and HPLC.
- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates.
Q. What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for benzo[b]thiophene) and nitrile carbon (δ ~115 ppm) .
- ¹H-¹³C HMBC : Confirm connectivity between iodine and the thiophene ring .
- Mass Spectrometry (MS) : High-resolution ESI-TOF to verify molecular ion [M+H]⁺ (e.g., m/z 315.92 for C₉H₅IN₂S) .
- X-ray Crystallography : Resolve bond lengths (C-I: ~2.09 Å) and ring puckering using SHELXL .
Q. What biological activities are associated with this compound and its analogs?
Methodological Answer: Thiophene carbonitriles exhibit:
- Anticancer activity : Inhibition of kinase pathways (e.g., EGFR) via nitrile group interactions .
- Antimicrobial effects : Disruption of bacterial cell wall synthesis (MIC ~2–8 µg/mL against S. aureus) .
- Structural determinants : Fluorine or iodine substituents enhance metabolic stability and binding affinity compared to chlorine/methyl analogs .
Q. Comparative Table of Analog Activities :
| Substituent | Biological Activity (IC₅₀) | Key Mechanism | Reference |
|---|---|---|---|
| 4-Iodo | 1.5 µM (HL-60 cells) | Apoptosis via ROS generation | |
| 4-Fluoro | 2.8 µM | EGFR inhibition | |
| 4-Chloro | 5.2 µM | Moderate kinase binding |
Advanced Research Questions
Q. How can researchers optimize reaction conditions for high-yield synthesis of this compound?
Methodological Answer:
- Solvent selection : Use DMF or THF for improved solubility of iodinated intermediates .
- Catalyst screening : Pd/C or CuI for cross-coupling reactions (yields increase from 60% to 85%) .
- Microwave parameters : 150°C, 20 min, 300 W irradiation reduces side-product formation .
- Workflow :
- Monitor reaction progress via in-situ IR (nitrile peak at ~2200 cm⁻¹).
- Purify via column chromatography (hexane:ethyl acetate 4:1).
Data Contradiction Note :
Discrepancies in reported yields (70–95%) may arise from iodine source purity (NIS vs. I₂) .
Q. How should researchers resolve crystallographic data contradictions for this compound?
Methodological Answer:
Q. How do electronic effects of substituents influence the reactivity of this compound?
Methodological Answer:
- Iodine vs. fluorine :
- Iodine : Heavy atom effect enhances crystallinity but may reduce solubility (logP = 3.2 vs. 2.1 for fluoro analog) .
- Nitrile group : Participates in click chemistry (e.g., Huisgen cycloaddition) for bioconjugation .
- Computational modeling :
Q. What strategies are recommended for studying the mechanism of action in anticancer applications?
Methodological Answer:
- In vitro assays :
- MTT assay for cytotoxicity (24–72 h incubation).
- Flow cytometry to quantify apoptosis (Annexin V/PI staining) .
- Target identification :
- Molecular docking (AutoDock Vina) against kinase domains (PDB: 1M17).
- siRNA knockdown to validate pathway involvement (e.g., MAPK/ERK) .
Contradiction Alert :
Some studies report ROS-mediated apoptosis, while others emphasize direct kinase inhibition. Use knockout cell lines (e.g., SOD1⁻/⁻) to clarify mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
